molecular formula C5H6N2O3 B1210662 5-Hydroxyimidazole-4-acetic acid

5-Hydroxyimidazole-4-acetic acid

Cat. No. B1210662
M. Wt: 142.11 g/mol
InChI Key: YHUKSLQXRSAEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxyimidazole-4-acetic acid is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by a carboxymethyl group. It is a conjugate acid of a 5-hydroxyimidazole-4-acetate.

Scientific Research Applications

Synthesis and Crystal Structures

Research has focused on the bromination of hydroxyimidazoles, including studies on compounds related to 5-hydroxyimidazole-4-acetic acid. For instance, the bromination of 1-hydroxyimidazole derivatives in acetic acid has been investigated, leading to the synthesis of brominated imidazole compounds. These studies provide insights into the structural properties of brominated imidazoles and their potential applications in further chemical synthesis (Laus et al., 2012).

Molecular Recognition and Structural Analysis

The conformational properties of molecules containing imidazole rings, such as 5-hydroxyimidazole-4-acetic acid, have been explored, particularly in the context of molecular recognition. Studies have demonstrated how imidazole-containing compounds can form stable structures through intermolecular interactions, such as hydrogen bonding. This research is crucial for understanding how these compounds interact with biological molecules and their potential applications in drug design (Choi et al., 2005).

Anticancer and Antimicrobial Evaluation

Compounds structurally related to 5-hydroxyimidazole-4-acetic acid have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, benzimidazole derivatives, which share a core structure with imidazole-based acids, have shown potential in vitro anticancer activity. Such research opens up possibilities for the development of new therapeutic agents (Salahuddin et al., 2014).

Solid-phase Synthesis Techniques

Solid-phase synthesis methods involving imidazole compounds have been developed, offering efficient pathways to a variety of biologically relevant molecules. These techniques underscore the versatility of imidazole-based compounds, including 5-hydroxyimidazole-4-acetic acid, in synthesizing complex molecules for biological and chemical research (Karskela & Lönnberg, 2009).

properties

Product Name

5-Hydroxyimidazole-4-acetic acid

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-(4-hydroxy-1H-imidazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O3/c8-4(9)1-3-5(10)7-2-6-3/h2,10H,1H2,(H,6,7)(H,8,9)

InChI Key

YHUKSLQXRSAEOH-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)CC(=O)O)O

Canonical SMILES

C1=NC(=C(N1)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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